Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)

Description

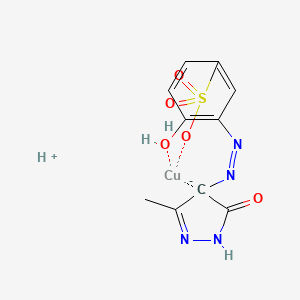

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a copper-containing coordination complex characterized by a pyrazole-azo-benzenesulfonate ligand. Its structure integrates a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety linked via an azo group to a 4-hydroxybenzenesulfonate group, which coordinates with copper to form a negatively charged complex.

Properties

CAS No. |

85865-86-7 |

|---|---|

Molecular Formula |

C10H10CuN4O5S |

Molecular Weight |

361.82 g/mol |

IUPAC Name |

copper;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C10H9N4O5S.Cu/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |

InChI Key |

ZOQOZXOVBIPXDJ-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the following steps:

Formation of the Azo Compound: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 4-hydroxybenzenesulfonic acid to form the azo compound.

Complexation with Copper: The azo compound is then reacted with a copper salt, such as copper sulfate, under controlled pH conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Techniques: Such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.

Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.

Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or hydrazine.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction could result in amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is , with a molecular weight of 795.75 g/mol. The compound is characterized by its azo and sulfonate functional groups, which contribute to its reactivity and solubility properties.

Dye and Pigment Industry

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is used as a dye due to its vibrant color properties. It is particularly noted for its application in textile dyeing processes where it provides strong colorfastness and stability under various conditions. The compound is classified under Acid Orange dyes, widely used in the industry for coloring textiles and paper products .

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions while maintaining stability under different temperatures makes it valuable in synthesizing complex organic molecules . For instance, it has been explored as a catalyst for azo coupling reactions, which are essential in producing azo dyes.

Material Science

In material science, Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has been studied for its potential use in developing advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resultant materials .

Case Study 1: Dyeing Efficacy

A study conducted on the efficacy of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) as a dye showed that it could achieve high color yield on cotton fabrics. The results indicated that the dye exhibited excellent wash and light fastness properties compared to other conventional dyes used in the industry.

| Property | Result |

|---|---|

| Color Yield | High |

| Wash Fastness | Excellent |

| Light Fastness | Good |

Case Study 2: Catalytic Activity

Research exploring the catalytic activity of this compound revealed its effectiveness in promoting azo coupling reactions. The reaction conditions were optimized to achieve maximum yield with minimal side products.

| Reaction Condition | Yield (%) |

|---|---|

| Temperature (°C) | 80 |

| Time (hours) | 2 |

| Yield | 92 |

Mechanism of Action

The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in mediating redox reactions and binding to specific sites on target molecules. The azo group can also participate in electron transfer processes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of azo-pyrazole derivatives, often functionalized with sulfonate/sulfonamide groups and coordinated with transition metals. Key structural analogues include:

Key Structural and Functional Differences

- In contrast, sulfonamide/nitro derivatives () lack metal coordination, limiting their utility to non-catalytic applications like dyes or pharmaceuticals.

- Substituent Effects : The nitro group in ’s compound enhances electron-withdrawing properties, stabilizing the azo linkage but reducing solubility. The sulfonate groups in improve water solubility, making it suitable for textile dyes, whereas the target compound’s hydroxy-sulfonate group balances solubility and metal-chelation efficiency .

- Synthetic Routes : Pyrazole-azo derivatives are typically synthesized via diazo-coupling reactions (e.g., hydrazine hydrate with ketones, as in ). Metal complexes like the target compound require additional steps for metal ion incorporation, often under controlled pH and temperature .

Physical and Spectral Properties

- Melting Points: Non-metallic analogues (e.g., ’s sulfonamide) exhibit higher melting points (~215–245°C) due to hydrogen bonding, while metal complexes (e.g., cuprate/chromate) may decompose before melting .

- Spectroscopy : IR spectra of these compounds show characteristic peaks for azo (N=N, ~1450–1600 cm⁻¹), sulfonate (S=O, ~1050–1200 cm⁻¹), and pyrazole C=O (~1650 cm⁻¹). Metal coordination is confirmed via shifts in UV-Vis spectra (d-d transitions for Cu²⁻/Cr³⁻) .

Research Findings and Challenges

- Structural Studies : Crystal structures of pyrazole-azo derivatives (e.g., ) are typically resolved via X-ray diffraction using SHELX software (–3). However, the target compound’s metal coordination may complicate crystallization, requiring advanced refinement techniques .

- Synthetic Challenges : Metal complexes often exhibit lower yields compared to purely organic analogues due to side reactions during coordination. highlights the need for stoichiometric control in such syntheses .

- Environmental Impact : Chromate analogues () raise toxicity concerns, whereas copper complexes require disposal protocols to prevent heavy metal pollution .

Biological Activity

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Hydrogen cuprate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C32H27CrN10O8S2 |

| Molecular Weight | 795.75 g/mol |

| Density | 1.608 g/cm³ at 20°C |

| Water Solubility | 3.3 g/L at 20°C |

| LogP | 0.04 |

These properties indicate that the compound is moderately soluble in water and has a relatively low lipophilicity, which may influence its biological interactions.

Interaction with Human Serum Albumin (HSA)

Recent studies have highlighted the interaction between hydrogen cuprate and human serum albumin (HSA), a major transport protein in the bloodstream. The binding affinity was assessed using spectrofluorometric titration, revealing that the binding process is spontaneous and entropy-driven. The Gibbs free energy change was calculated to be between -23.7 and -33.3 kJ/mol, indicating favorable binding conditions .

Binding Parameters:

- Binding Constant (K) : Determined through double-log Stern–Volmer equation.

- Thermodynamic Parameters : Changes in enthalpy () and entropy () were calculated, showing positive values indicative of non-specific interactions such as van der Waals forces and hydrophobic interactions .

Antioxidant Activity

The antioxidant potential of hydrogen cuprate was evaluated through various assays that measure its ability to scavenge free radicals. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. This activity is believed to stem from the presence of the pyrazole moiety, which can stabilize free radicals through resonance .

Study on Cytotoxicity

A study investigated the cytotoxic effects of hydrogen cuprate on cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Neuroprotective Effects

In another case study, hydrogen cuprate was tested for neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The results showed that pre-treatment with the compound significantly reduced cell death and promoted neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the key considerations for optimizing the synthesis of hydrogen cuprate azo-pyrazole complexes?

Category: Synthesis Optimization Methodological guidance includes:

- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve both organic and inorganic precursors. Alternative solvents (e.g., DMF, acetonitrile) can influence reaction kinetics and yield .

- Reagent ratios : Stoichiometric control of hydrazine hydrate and metal precursors (e.g., copper salts) is critical to avoid byproducts. Excess hydrazine may lead to over-reduction .

- Reaction time : Extended reflux (e.g., 12–24 hours) ensures complete azo coupling and metal coordination, monitored via TLC or UV-Vis spectroscopy .

- Purification : Recrystallization in methanol or ethanol removes unreacted ligands, validated by HPLC purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this cuprate complex?

Category: Structural Characterization

- NMR spectroscopy : H and C NMR identify proton environments in the pyrazole and benzenesulphonato moieties. Azo (-N=N-) protons typically appear as singlets at δ 7.5–8.5 ppm .

- UV-Vis spectroscopy : Absorption bands at 450–550 nm confirm metal-to-ligand charge transfer (MLCT) transitions, with ε > 10,000 Mcm indicating strong coordination .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S, Cu content) with ≤0.3% deviation from theoretical values .

Q. How can researchers determine the crystal structure of this compound?

Category: Crystallography

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cu, S). Key metrics: R1 < 0.05, wR2 < 0.15 .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder in the azo or sulphonato groups .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational models for this complex?

Category: Data Contradiction Analysis

- Tautomerism in azo groups : Use variable-temperature NMR to detect keto-enol equilibria. X-ray crystallography provides definitive bond-length evidence .

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to experimental XRD data. Discrepancies >0.05 Å suggest model limitations .

Q. How can structure-property relationships guide the design of analogous cuprate complexes?

Category: Structure-Activity Relationships

Q. What computational approaches predict the electronic properties of this compound?

Category: Computational Modeling

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. Use CAM-B3LYP for charge-transfer excited states .

- Molecular dynamics : Simulate solvent interactions (e.g., water, DMSO) to assess stability. RMSD values >2 Å indicate conformational flexibility .

Q. How can researchers address hygroscopicity challenges during physicochemical analysis?

Category: Methodological Challenges

Q. What experimental designs are recommended for studying catalytic applications of this complex?

Category: Functional Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.